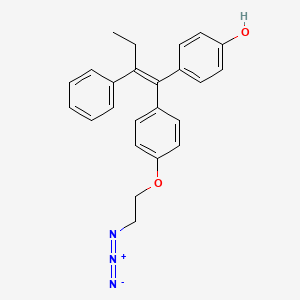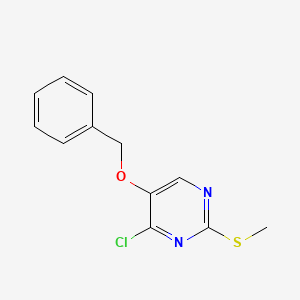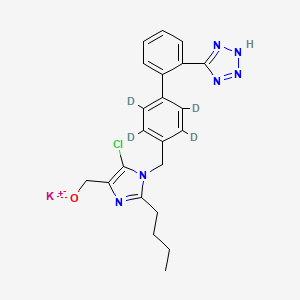
(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide
概要
説明
(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its structure includes an azido group, which is known for its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azidoethoxy Intermediate: This step involves the reaction of an appropriate phenol derivative with an azidoethoxy reagent under controlled conditions to form the azidoethoxy intermediate.
Coupling Reaction: The azidoethoxy intermediate is then coupled with a phenylbutenyl derivative through a palladium-catalyzed cross-coupling reaction to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters.
化学反応の分析
Types of Reactions
(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The azido group can be reduced to form amines or other reduced products.
Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution, to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while reduction of the azido group may produce primary amines.
科学的研究の応用
(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound’s azido group makes it useful in bioconjugation techniques, such as click chemistry, for labeling and tracking biomolecules.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique reactivity and structural properties.
作用機序
The mechanism of action of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide involves its interaction with specific molecular targets and pathways. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole linkages. This reactivity is exploited in various applications, including bioconjugation and materials science. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological and chemical systems.
類似化合物との比較
Similar Compounds
4-(2-Azidoethoxy)benzaldehyde: Shares the azidoethoxy functional group but differs in the aldehyde moiety.
4-(2-Azidoethoxy)benzoic acid: Similar azidoethoxy group with a carboxylic acid functionality.
4-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethoxy)benzaldehyde: Contains multiple ethoxy linkages, increasing its complexity.
Uniqueness
(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide is unique due to its combination of the azidoethoxy group with a phenylbutenyl structure, providing a versatile platform for various chemical modifications and applications. Its ability to undergo diverse chemical reactions and its potential in multiple fields make it a valuable compound for research and industrial use.
特性
IUPAC Name |
4-[(Z)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(28)13-9-19)20-10-14-22(15-11-20)29-17-16-26-27-25/h3-15,28H,2,16-17H2,1H3/b24-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHPNTIJLIFVLF-VHXPQNKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN=[N+]=[N-])C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN=[N+]=[N-])/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747620 | |
| Record name | 4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331643-32-3 | |
| Record name | 4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(Diphenylmethyl)azetidin-3-yl]ethan-1-ol](/img/structure/B590076.png)








![3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide](/img/structure/B590090.png)

